Product packaging for 2-Bromo-3,6-difluoropyridine(Cat. No.:CAS No. 1382786-22-2)

2-Bromo-3,6-difluoropyridine

Cat. No.: B2582288
CAS No.: 1382786-22-2
M. Wt: 193.979
InChI Key: SXNOETYVINFCJZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net The incorporation of halogens—such as fluorine, chlorine, bromine, and iodine—into the pyridine scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability. This strategic halogenation allows chemists to fine-tune the characteristics of molecules for specific applications. nih.govacs.org

Halogenated pyridines serve as crucial building blocks in the synthesis of more complex molecules. rsc.org The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. wikipedia.org This versatility makes them indispensable tools in the discovery and development of new drugs and functional materials. rsc.orgmdpi.com For instance, the pyridine scaffold is present in over 7,000 existing drug molecules of medicinal importance. nih.gov

Overview of 2-Bromo-3,6-difluoropyridine as a Versatile Synthetic Intermediate

This compound is a specialized halogenated pyridine that offers unique advantages in organic synthesis. Its structure, featuring a bromine atom and two fluorine atoms at specific positions on the pyridine ring, allows for selective and sequential chemical modifications. The differential reactivity of the carbon-bromine and carbon-fluorine bonds enables chemists to perform a series of reactions at distinct sites on the molecule.

This compound is particularly valued as a building block for creating more complex substituted pyridines. lookchem.com For example, the bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atoms can activate the ring for nucleophilic substitution or be retained in the final product to modulate its properties. This controlled reactivity makes this compound a key intermediate in the synthesis of various biologically active compounds.

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
CAS Number 1382786-22-2 chemsrc.comsigmaaldrich.comchemicalbook.combiosynth.comsynquestlabs.comchemscene.com
Molecular Formula C₅H₂BrF₂N lookchem.comchemsrc.combiosynth.comchemscene.com
Molecular Weight 193.98 g/mol lookchem.comsigmaaldrich.comchemscene.com
Physical Form Solid or liquid sigmaaldrich.com
Storage Temperature 2-8°C under an inert atmosphere sigmaaldrich.com

Historical Context of Fluorinated and Brominated Pyridine Synthesis

The development of synthetic methods for halogenated pyridines has a rich history. The first isolation of pyridine itself dates back to 1846 by Anderson. nih.gov The structure of pyridine was later elucidated by Wilhelm Körner in 1869 and James Dewar in 1871. nih.gov An improved synthesis of pyridine was developed by the Russian chemist Aleksei Chichibabin in 1924. acs.org

The synthesis of fluorinated pyridines has evolved significantly over the years. Early methods in the 1960s for producing perfluoropyridine involved the defluorination of perfluoropiperidine over metals like iron or nickel at high temperatures. nih.gov A more efficient method, which remains a standard for commercial production, involves heating pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410). nih.gov More recent advancements have focused on direct C-H fluorination of pyridines, offering more efficient and regioselective routes to these valuable compounds. researchgate.net The development of N-F fluorinating agents, such as N-fluoropyridinium salts, has also been a significant milestone in this field. beilstein-journals.org

The synthesis of brominated pyridines has also seen considerable progress. One of the earliest methods for producing 2-bromopyridine (B144113) involved the direct bromination of pyridine. orgsyn.org Another common and effective method is the diazotization of 2-aminopyridine (B139424) in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite (B80452). wikipedia.orgorgsyn.org This reaction, a variation of the Sandmeyer reaction, provides good yields of 2-bromopyridine. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrF2N B2582288 2-Bromo-3,6-difluoropyridine CAS No. 1382786-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,6-difluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNOETYVINFCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 2 Bromo 3,6 Difluoropyridine and Its Analogs

Regioselective Synthesis Strategies

Achieving the desired substitution pattern on the pyridine (B92270) ring is a primary challenge. The inherent reactivity of the pyridine nucleus, where positions α and γ to the nitrogen are electron-deficient and susceptible to nucleophilic attack, while the β-position is more prone to electrophilic substitution, is significantly altered by the presence of halogen atoms.

Direct halogenation of a pre-formed difluoropyridine ring presents a formidable challenge in achieving regioselectivity. The introduction of a bromine atom onto a difluoropyridine scaffold must overcome the deactivating effect of the existing fluorine atoms and direct the incoming electrophile to the correct position.

While direct C-H fluorination of pyridines using potent fluorinating agents like silver(II) fluoride (B91410) has been developed to selectively install fluorine adjacent to the nitrogen, the direct bromination of difluoropyridines is less straightforward. researchgate.net The reaction of Zincke imine intermediates, formed by the ring opening of pyridinium (B92312) salts, has emerged as a method for the regioselective halogenation of pyridines at the 3-position under mild conditions. researchgate.net This strategy involves a sequence of ring opening, halogenation, and subsequent ring closing to achieve substitution patterns that are difficult to obtain through direct electrophilic halogenation. researchgate.net

A more common and controllable approach involves the conversion of readily available polyhalogenated pyridine precursors through halogen exchange (Halex) reactions or other substitution patterns.

One of the most prevalent methods for synthesizing fluorinated pyridines is the halogen exchange reaction of their chlorinated counterparts. The conversion of 2,6-dichloropyridine (B45657) to 2,6-difluoropyridine (B73466) can be accomplished using fluoride sources like potassium fluoride (KF) in a high-boiling point polar aprotic solvent such as dimethyl sulfone or sulfolane (B150427) at elevated temperatures. umich.edudur.ac.uk

More advanced and milder methods have been developed for the difluorination of substituted 2,6-dichloropyridines. For instance, using cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO) provides a facile route to 3-substituted-2,6-difluoropyridines from the corresponding 3-substituted-2,6-dichloropyridines. researchgate.netlookchem.com This method is often simpler and more efficient than previously reported procedures. researchgate.net The subsequent challenge lies in the regioselective bromination of the resulting difluoropyridine to install the bromine atom at the desired position.

Table 1: Selected Conditions for Fluorination of Dichloropyridines

Starting Material Fluorinating Agent Solvent Temperature (°C) Product Yield (%) Reference
2,6-Dichloropyridine NMe₄F - - 2,6-Difluoropyridine 91 umich.edu
2,6-Dichloropyridine KF Dimethyl sulphone 200 2,6-Difluoropyridine 52 dur.ac.uk
3-Substituted-2,6-dichloropyridines CsF DMSO - 3-Substituted-2,6-difluoropyridines - researchgate.net
2,3,5-Trichloropyridine KF Sulfolane/TMU* 220 5-Chloro-2,3-difluoropyridine - google.com

*TMU: Tetramethylurea

Similar to the conversion of dichloropyridines, bromopyridines can serve as precursors for fluorinated analogs. The halogen exchange reaction on bromopyridines often proceeds under milder conditions compared to their chloro-derivatives due to the lower C-Br bond strength. For example, the conversion of 2-bromopyridine (B144113) to 2-fluoropyridine (B1216828) requires a shorter reaction time than the corresponding reaction with 2-chloropyridine. researchgate.net

The synthesis of 2-Bromo-3,6-difluoropyridine could potentially start from a tribromopyridine, such as 2,3,6-tribromopyridine. A selective fluorination process would be required to replace two of the bromine atoms with fluorine while leaving the C2-bromine intact. Another pathway involves starting with a brominated precursor that already contains one or more fluorine atoms. For instance, the synthesis of 5-bromo-2,3-difluoropyridine (B1283990) has been achieved by reacting 2,3,5-tribromopyridine (B189629) with cesium fluoride in a suitable solvent. google.com

The synthesis of complex molecules like this compound often necessitates a multistep approach, where the sequence of reactions is optimized to maximize yield and regioselectivity. An example of such a strategy is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which starts from a 2,6-dichloropyridine-3-carboxylic ester. nih.govpharm.or.jp This synthesis involves a series of nucleophilic aromatic substitution reactions, where the regioselectivity is carefully controlled by the choice of nucleophile, solvent, and temperature. nih.govpharm.or.jp

Similarly, a synthetic route to this compound might involve:

Starting with 2,6-dichloropyridine-3-amine.

Performing a halogen exchange reaction to yield 2,6-difluoropyridine-3-amine.

Converting the amine functionality to a bromine atom via a Sandmeyer-type reaction.

Conversion of Other Halopyridine Precursors

Functional Group Interconversions in Halogenated Pyridines

Once a halogenated pyridine core like this compound is synthesized, the different halogen atoms can be selectively manipulated to introduce a variety of other functional groups. This functional group interconversion (FGI) is a cornerstone of synthetic chemistry, allowing for the generation of diverse molecular architectures from a common intermediate. acs.orgub.eduucd.ie

The fluorine atoms on the pyridine ring, particularly at the 2- and 6-positions, are highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity allows for the selective replacement of fluorine with a wide range of nucleophiles, including amines, alkoxides, and thiolates. nih.govrsc.org In contrast, the bromine atom is generally less reactive towards nucleophilic substitution but is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. acs.orgresearchgate.net

This differential reactivity provides a powerful tool for orthogonal synthesis. For example, starting from 4-bromo-2,6-difluoropyridine, the fluorine atoms can undergo selective stepwise substitution with nucleophiles, and the bromine atom can then be used for subsequent cross-coupling reactions to build more complex molecules. researchgate.net This chemo-selectivity is crucial for the efficient construction of polysubstituted pyridine derivatives. acs.org

Table 2: Regioselectivity in Nucleophilic Substitution of Dihalopyridine Esters

Starting Material Nucleophile Solvent Main Product Position of Substitution Reference
Methyl 2,6-difluoropyridine-3-carboxylate Methylamine EtOH (-25°C) 2-position and 6-position mixture nih.gov
Methyl 2,6-dichloropyridine-3-carboxylate Sodium methoxide THF/CH₂Cl₂ 2-position nih.gov
Methyl 2,6-dichloropyridine-3-carboxylate Sodium methoxide DMF/MeOH 6-position nih.gov
Methyl 2,6-difluoropyridine-3-carboxylate Sodium methoxide THF (5°C) 2-position pharm.or.jp

Selective Bromination Techniques

Achieving selective bromination of the pyridine nucleus, particularly in the presence of other deactivating substituents like fluorine, requires specialized methods that go beyond direct electrophilic halogenation.

A primary strategy for the controlled introduction of a bromine atom is the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. This approach involves converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide. For instance, 2-aminopyridine (B139424) can be diazotized in the presence of hydrobromic acid and sodium nitrite (B80452) at low temperatures to form the corresponding diazonium salt, which then yields 2-bromopyridine upon decomposition. orgsyn.org This method offers high regioselectivity dictated by the initial position of the amino group.

Modern approaches have sought to overcome the limitations and harsh conditions of traditional methods. One such innovative technique involves the use of Zincke imine intermediates for the 3-selective halogenation of pyridines. chemrxiv.org This process avoids the electronically mismatched nature of electrophilic aromatic substitution on the pyridine ring. chemrxiv.org While direct bromination of pyridines often requires high temperatures and strong acids, leading to mixtures, the Zincke imine pathway provides a more controlled, regioselective alternative. chemrxiv.org

Another relevant strategy involves substitution reactions on pre-halogenated pyridines. For example, the synthesis of 2-Bromo-6-alkylaminopyridines has been successfully achieved by reacting 2,6-dibromopyridine (B144722) with primary amines under high heat and pressure. georgiasouthern.edu This demonstrates that a bromine atom can be selectively substituted, paving the way for the synthesis of asymmetrically substituted pyridines.

TechniqueDescriptionKey Features
Diazotization of Aminopyridines Conversion of a primary aminopyridine to a diazonium salt, followed by displacement with bromide. orgsyn.orgHigh regioselectivity based on amine position; a classic and reliable method.
Halogenation via Zincke Imines A modern method involving the formation of Zincke imine intermediates to direct halogenation to the 3-position of the pyridine ring. chemrxiv.orgOffers high 3-selectivity; avoids harsh conditions of direct electrophilic substitution. chemrxiv.org
Nucleophilic Substitution Reaction of dihalopyridines (e.g., 2,6-dibromopyridine) with nucleophiles to selectively replace one of the halogen atoms. georgiasouthern.eduAllows for the synthesis of asymmetrically substituted pyridines.

Selective Fluorination Techniques (e.g., Schiemann Reaction derivatives)

The introduction of fluorine into a pyridine ring is often accomplished through nucleophilic substitution or via diazonium salt intermediates, with the Balz-Schiemann reaction being a cornerstone of this field.

The Balz-Schiemann reaction is a well-established method for converting a primary aromatic amine into an aryl fluoride. jk-sci.comwikipedia.org The reaction proceeds by diazotizing the amine with an acidic solution of sodium nitrite to form a diazonium salt. This intermediate is then treated with a fluorine source, classically tetrafluoroboric acid (HBF₄), to form a diazonium tetrafluoroborate (B81430) salt. jk-sci.com Thermal or photolytic decomposition of this salt releases nitrogen gas and generates an aryl cation, which is then fluorinated by the tetrafluoroborate anion. jk-sci.com

Innovations to the traditional Balz-Schiemann reaction have been developed to improve yields and safety. These include the use of alternative counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can offer better results for certain substrates. wikipedia.org Furthermore, conducting the reaction in continuous flow reactors has emerged as a safer and more efficient procedure, allowing for rapid and controlled reactions at elevated temperatures, which minimizes the accumulation of unstable diazonium intermediates. researchgate.net

Beyond the Schiemann reaction, nucleophilic aromatic substitution (SNAr) is a common method for synthesizing fluoropyridines. This involves the displacement of a suitable leaving group, such as chlorine or bromine, with a fluoride ion. acs.org This substitution is often facilitated by the electron-withdrawing nature of the pyridine ring nitrogen. However, these reactions can require high temperatures or the use of anhydrous fluoride sources. acs.org For example, the conversion of ring-chlorinated pyridines to the corresponding fluoropyridines can be achieved using potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent. googleapis.com

More recently, direct C-H fluorination has been developed as a powerful tool for late-stage functionalization. This method allows for the direct conversion of a C-H bond to a C-F bond. Using reagents like silver(II) fluoride (AgF₂), site-selective fluorination of pyridines and diazines can be achieved, typically at the position adjacent to the nitrogen atom. nih.govresearchgate.net These reactions often proceed at ambient temperature with high selectivity, providing a direct route to valuable fluorinated heterocycles. researchgate.net Another advanced approach involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which then serve as effective precursors for highly regioselective fluorination to produce 2-fluoropyridines. acs.org

TechniqueReagents/ConditionsKey Features
Balz-Schiemann Reaction Aromatic amine, NaNO₂, HBF₄; thermal or photolytic decomposition. jk-sci.comwikipedia.orgClassic method for Ar-NH₂ to Ar-F conversion; involves potentially explosive diazonium salts. jk-sci.comacs.org
Schiemann Reaction (Innovations) Use of PF₆⁻ or SbF₆⁻ counterions; continuous flow reactors. wikipedia.orgresearchgate.netImproved yields and safety profile compared to the traditional method. wikipedia.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Chloropyridine/Bromopyridine, KF or CsF; often high temperatures. acs.orggoogleapis.comDisplaces a leaving group with fluoride; useful for readily available halopyridines.
Direct C-H Fluorination Pyridine substrate, AgF₂; ambient temperature. nih.govresearchgate.netHigh site-selectivity for fluorination adjacent to nitrogen; suitable for late-stage functionalization. nih.gov
Fluorination from Pyridine N-Oxides Pyridine N-oxide converted to a trialkylammonium salt, then fluorinated. acs.orgHighly regioselective for the 2-position; broad functional group compatibility. acs.org

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3,6 Difluoropyridine

Organometallic Transformations

2-Bromo-3,6-difluoropyridine is an excellent substrate for a variety of organometallic transformations, which allow for the introduction of new functional groups onto the pyridine (B92270) core with high regioselectivity.

Directed ortho-Metalation (DoM) and Lithiation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings. wikipedia.org The reaction involves a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating the removal of a proton from the adjacent ortho position. organic-chemistry.orgbaranlab.org In this compound, the pyridine nitrogen atom and the fluorine substituents act as directing groups.

The lithiation is typically carried out using strong lithium bases such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). uwindsor.canih.gov The inherent directing ability of the pyridine nitrogen and the activating effect of the fluorine atoms make the C-4 and C-5 positions susceptible to deprotonation. Studies on the closely related 2,6-difluoropyridine (B73466) show that ortho-lithiation occurs quantitatively at the C-3 position (adjacent to a fluorine and the nitrogen) using LDA at -78 °C. nih.gov For this compound, the most acidic proton is predicted to be at the C-4 position, being flanked by two electron-withdrawing fluorine atoms.

The efficiency and regioselectivity of the DoM process are enhanced by a chelation-assisted mechanism. The heteroatom of the directing group acts as a Lewis base, coordinating with the Lewis acidic lithium cation of the organolithium reagent. wikipedia.org This coordination creates a temporary cyclic intermediate that positions the base in close proximity to the ortho-proton, leading to a complex-induced proximity effect (CIPE) that lowers the activation energy for deprotonation. baranlab.org

In the case of this compound, the pyridine nitrogen is the primary site of coordination for the lithium cation. The nearby fluorine atom at the C-3 position can further stabilize this pre-lithiation complex, thereby directing the deprotonation specifically to the C-4 position.

The aryllithium intermediate generated from the DoM of this compound is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups. organic-chemistry.org This quenching step is crucial for synthesizing diverse substituted pyridines. The reaction outcome is often dependent on the specific electrophile used. mdpi.com For instance, lithiation of similar bromo-substituted heterocycles followed by quenching with electrophiles has been shown to be a versatile synthetic strategy. growingscience.comarkat-usa.org

Below is an interactive table summarizing the expected products from the reaction of the lithiated intermediate of this compound with various electrophiles.

Electrophile Reagent Product Functional Group Resulting Compound Name
DeuteronDeuterium oxide (D₂O)-D2-Bromo-4-deuterio-3,6-difluoropyridine
AldehydeAcetaldehyde (CH₃CHO)-CH(OH)CH₃1-(2-Bromo-3,6-difluoropyridin-4-yl)ethanol
Formyl groupN,N-Dimethylformamide (DMF)-CHOThis compound-4-carbaldehyde
IodineIodine (I₂)-I2-Bromo-3,6-difluoro-4-iodopyridine
Carboxyl groupCarbon dioxide (CO₂)-COOHThis compound-4-carboxylic acid
Trimethylsilyl groupTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃2-Bromo-3,6-difluoro-4-(trimethylsilyl)pyridine

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The bromine atom at the C-2 position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions.

The Suzuki–Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The C-Br bond in this compound is significantly more reactive in palladium-catalyzed oxidative addition than the C-F bonds, allowing for selective coupling at the C-2 position. tcichemicals.com

The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system such as a mixture of toluene and water or dioxane and water. scispace.comclaremont.edu The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The table below illustrates the scope of the Suzuki–Miyaura coupling with this compound, showcasing different boronic acid partners and typical reaction conditions.

Boronic Acid/Ester Catalyst Base Solvent Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O3,6-Difluoro-2-phenylpyridine
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O3,6-Difluoro-2-(4-methoxyphenyl)pyridine
Thiophene-2-boronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O3,6-Difluoro-2-(thiophen-2-yl)pyridine
Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O3,6-Difluoro-2,3'-bipyridine
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolanePd(PPh₃)₄Na₂CO₃THF/H₂O3,6-Difluoro-2-vinylpyridine

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This transformation is valuable for creating a nucleophilic carbon center from an electrophilic one. The reaction of aryl bromides with organolithium reagents, such as n-butyllithium or t-butyllithium, is a common method for this purpose and often proceeds rapidly at low temperatures. harvard.edu

While specific studies on the metal-halogen exchange of this compound are not detailed in the provided results, the successful lithium-halogen exchange of 2-bromo-6-lithiopyridine in dichloromethane (B109758) suggests that similar transformations are feasible. byu.edu The resulting 3,6-difluoropyridin-2-yl)lithium could then be trapped with various electrophiles to introduce a wide range of functional groups. The choice of solvent can be critical, with non-ethereal solvents sometimes offering advantages in terms of selectivity. byu.edu

Table 4: Potential Electrophiles for Trapping Organolithium Reagents Generated from Metal-Halogen Exchange

ElectrophileProduct Type
Aldehydes/KetonesSecondary/Tertiary Alcohols
Carbon DioxideCarboxylic Acids
Alkyl HalidesAlkylated Pyridines
DisulfidesThioethers
IsocyanatesAmides

Note: This table lists potential electrophiles that could react with the organolithium species derived from this compound. Specific yield data for these reactions were not found in the searched literature.

Other Selective Functional Group Transformations

Beyond palladium-catalyzed couplings and metal-halogen exchange, the reactivity of this compound can be exploited in other selective transformations. The electron-deficient nature of the difluoropyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the fluorine atoms. However, the bromine at the 2-position can also be a site for substitution under certain conditions. The relative reactivity of the C-Br versus C-F bonds towards nucleophiles would depend on the nature of the nucleophile and the reaction conditions.

Radical Addition Reactions

The investigation into the radical addition reactions of this compound reveals a notable scarcity of specific literature. While radical reactions represent a fundamental class of organic transformations, their application to this particular difluorobromopyridine derivative appears to be an area that is not extensively documented in scientific publications.

In a general context, radical reactions involving aromatic compounds, such as pyridine derivatives, can proceed through various mechanisms. These reactions are typically initiated by the formation of a radical species, which can then interact with the aromatic ring. The substitution of a hydrogen atom on the ring by a radical is a common pathway. The process is characterized by three main stages: initiation, propagation, and termination. Initiation involves the generation of radicals, often through the homolytic cleavage of a bond using heat or light. In the propagation step, the generated radical reacts with the substrate to form a new radical, which continues the reaction chain. Finally, termination occurs when two radicals combine to form a stable, non-radical product.

The selectivity of radical halogenation on substituted alkanes is a well-studied principle, where bromination is significantly more selective than chlorination. For instance, bromination preferentially occurs at tertiary carbon centers over secondary and primary ones due to the stability of the resulting radical intermediate. While this principle applies to alkyl chains, the radical reactions on an aromatic ring like pyridine are influenced by the electronic properties of the ring itself and its substituents. The electron-withdrawing nature of the nitrogen atom and the fluorine substituents in this compound would likely influence the regioselectivity of any potential radical attack. However, without specific experimental data, any discussion on the outcome of such reactions remains speculative.

Amidation and Amination Reactions

The introduction of amino and amido groups onto the this compound scaffold is a key transformation, primarily achieved through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, enhanced by the presence of two fluorine atoms, makes it susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines or amides can proceed via a nucleophilic aromatic substitution mechanism. In this pathway, the nucleophile attacks the carbon atom bearing a leaving group (in this case, either a bromine or a fluorine atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. Subsequently, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

The positions on the pyridine ring most susceptible to nucleophilic attack are the ortho and para positions relative to the ring nitrogen. For this compound, the C2 and C6 positions are activated towards nucleophilic attack. The relative leaving group ability of bromide versus fluoride (B91410) in SNAr reactions on heteroaromatic rings can vary depending on the reaction conditions and the nucleophile. Generally, fluoride is a better leaving group than bromide in SNAr due to the higher polarization of the C-F bond.

Research on related fluorinated pyridines demonstrates that direct amination with ammonia or other amines can be achieved, often requiring elevated temperatures and pressures. For instance, the synthesis of 2-amino-3,5-difluoropyridine can be accomplished from pentafluoropyridine through selective nucleophilic substitution.

Palladium-Catalyzed Amination

Palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile method for the amination of aryl halides. This methodology is applicable to a wide range of nitrogen nucleophiles, including primary and secondary amines, as well as amides. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

While specific studies on the palladium-catalyzed amination of this compound are not extensively detailed in the provided literature, the reactivity of similar bromo- and chloro-substituted nitrogen heterocycles in such reactions is well-documented. For example, palladium-catalyzed amination reactions of 6-bromo- and 6-chloropurine nucleosides have been successfully carried out using a palladium(II) acetate (B1210297)/Xantphos catalyst system with cesium carbonate as the base. nih.govnih.gov This suggests that this compound would be a viable substrate for similar transformations. The C-Br bond is generally more reactive than C-F bonds in palladium-catalyzed cross-coupling reactions, indicating that amination would likely occur selectively at the C2 position.

The table below summarizes representative conditions for amination reactions on related brominated heterocyclic compounds, which can serve as a predictive guide for the reactivity of this compound.

SubstrateAmine/AmideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
6-Bromopurine RibonucleosideArylaminePd(OAc)₂ / XantphosCs₂CO₃Toluene100Good to Excellent nih.govnih.gov
Unprotected BromoimidazolesVarious AminesPd precatalyst / tBuBrettPhos--Mild ConditionsModerate to Excellent
ortho-IodobenzamidesAminePyridine (promoter)--Room TemperatureHigh rsc.org

Table 1: Representative Conditions for Amination of Brominated Heterocycles

Iv. Derivatization and Functionalization Strategies Utilizing 2 Bromo 3,6 Difluoropyridine

Synthesis of Polyfunctionalized Pyridine (B92270) Derivatives

The presence of both bromine and fluorine atoms on the pyridine ring of 2-bromo-3,6-difluoropyridine allows for a variety of transformations to introduce multiple functional groups. The distinct reactivity of the C-Br versus the C-F bonds under different catalytic conditions is the key to its utility in synthesizing polysubstituted pyridines.

Palladium-catalyzed cross-coupling reactions are a primary tool for the functionalization of the C-Br bond. Reactions such as the Suzuki-Miyaura and Sonogashira couplings allow for the introduction of aryl, heteroaryl, and alkynyl groups at the 2-position. For instance, in related polybromofluoropyridine systems, the bromine atoms ortho to the ring nitrogen are selectively displaced in palladium-catalyzed reactions. arkat-usa.orgresearchgate.net This selectivity is attributed to the electronic influence of the nitrogen atom.

The fluorine atoms, on the other hand, are susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring towards attack by nucleophiles. This allows for the introduction of a wide range of substituents, including those with nitrogen, oxygen, and sulfur linkages.

The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions on related brominated fluoropyridines, which are illustrative of the potential transformations for this compound.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Polyfunctionalized Pyridines
Starting MaterialCoupling PartnerCatalyst/ConditionsProductReference
2,4,6-Tribromo-3,5-difluoropyridinePhenylacetylenePdCl2(PPh3)2, CuI, Et3N4-Bromo-2,6-bis(phenylethynyl)-3,5-difluoropyridine arkat-usa.org
2,4,6-Tribromo-3,5-difluoropyridineArylboronic acidPd(PPh3)4, Na2CO34-Bromo-3,5-difluoro-2,6-diarylpyridine researchgate.net
4-Bromo-2,6-difluoropyridineArylboronic acidPd(0) catalyst, base4-Aryl-2,6-difluoropyridine nih.govmdpi.com
4-Bromo-2,6-difluoropyridineArylacetylenePd(0) catalyst, CuI, base4-(Alkynyl)-2,6-difluoropyridine nih.govmdpi.com

Orthogonal Functionalization Approaches

A significant advantage of this compound and its isomers is the potential for orthogonal functionalization. This strategy involves the selective, stepwise modification of the different halogen atoms, enabling the synthesis of non-symmetrically substituted pyridines with high precision. nih.govmdpi.com The differential reactivity of the C-Br and C-F bonds is exploited by carefully selecting the reaction conditions and reagents.

Typically, the more reactive C-Br bond can be addressed first using palladium-catalyzed cross-coupling reactions. Subsequently, the less reactive C-F bonds can be substituted via nucleophilic aromatic substitution. This stepwise approach allows for the introduction of three different substituents onto the pyridine ring.

A notable example of this strategy is the synthesis of non-symmetrical bisazolyl 2,4,6-trisubstituted pyridines starting from 4-bromo-2,6-difluoropyridine. nih.govmdpi.comresearchgate.net In this approach:

One of the fluorine atoms undergoes nucleophilic substitution with a pyrazole (B372694) or indazole derivative.

The second fluorine atom is then substituted with a different azole.

Finally, the bromine atom at the 4-position is functionalized via a Suzuki or Sonogashira cross-coupling reaction.

This orthogonal approach provides a powerful platform for creating a vast library of complex pyridine derivatives with tailored electronic and steric properties.

Table 2: Orthogonal Functionalization Strategy for 4-Bromo-2,6-difluoropyridine
StepReaction TypePosition(s) FunctionalizedReagents/ConditionsIntermediate/ProductReference
1Nucleophilic Aromatic Substitution (SNAr)C-2 or C-6Substituted pyrazole/indazole, base2-Azolyl-4-bromo-6-fluoropyridine nih.gov
2Nucleophilic Aromatic Substitution (SNAr)C-6 or C-2Different substituted pyrazole/indazole, base2,6-Bis(azolyl)-4-bromopyridine nih.gov
3Suzuki or Sonogashira CouplingC-4Arylboronic acid or terminal alkyne, Pd(0) catalyst2,6-Bis(azolyl)-4-aryl/alkynyl-pyridine nih.govmdpi.com

Late-Stage Functionalization of Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex, biologically active molecules at a late step in the synthetic sequence. nih.govresearchgate.net This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. scispace.com this compound and similar building blocks are valuable reagents in LSF due to the predictable and selective reactivity of their halogen atoms.

The pyridine moiety is a common scaffold in many pharmaceuticals and agrochemicals. The ability to introduce a substituted pyridine ring into a complex molecule in a late-stage fashion is highly desirable. This compound can be utilized in LSF through palladium-catalyzed cross-coupling reactions, where the bromine atom serves as a handle for attachment to a larger molecular framework.

Furthermore, the fluorine atoms on the pyridine ring can modulate the physicochemical properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity. The C-F bond can also serve as a site for further modification via nucleophilic substitution, although this is less common in LSF of highly complex molecules due to the often harsh conditions required.

While specific examples of LSF utilizing this compound are not extensively documented in the provided search results, the principles of LSF with halogenated heterocycles are well-established. unimi.it The chemoselective nature of palladium-catalyzed cross-coupling reactions with the C-Br bond makes this compound an attractive candidate for incorporation into complex molecular architectures.

V. Applications in Advanced Organic Synthesis

As a Building Block for Heterocyclic Frameworks

The reactivity of the carbon-halogen bonds in 2-Bromo-3,6-difluoropyridine allows for its use as a foundational component in the construction of more complex heterocyclic structures. The differential reactivity of the bromine and fluorine substituents can be leveraged to achieve selective, stepwise functionalization.

This compound is a key precursor for creating fused aromatic systems like benzofuropyridines, which are of interest for their biological activities and potential applications in materials science. nih.govljmu.ac.uk A highly efficient, one-pot methodology has been developed for the synthesis of benzofuropyridines from fluoropyridine precursors. nih.govacs.orgacs.org This process involves a sequence of reactions that build the fused ring system in a streamlined manner. ljmu.ac.ukacs.orgacs.org

The synthesis typically proceeds through a four-step sequence involving directed ortho-lithiation, zincation, a Negishi cross-coupling reaction with a 2-bromophenyl acetate (B1210297) derivative, and a final intramolecular nucleophilic aromatic substitution (SNAr) to form the furan (B31954) ring. nih.govljmu.ac.ukacs.org The choice of fluoropyridine starting material dictates the final regiochemistry of the product. ljmu.ac.ukacs.org For instance, 2,6-difluoropyridine (B73466) can be used to generate benzofuro[2,3-b]pyridines. ljmu.ac.ukacs.org While the specific use of this compound is a variation of this theme, the underlying principles of using difluoropyridines as substrates for such transformations are well-established. This method is valued for its use of readily available starting materials and its ability to generate a diverse range of complex heterocyclic products. nih.govacs.org

Table 1: One-Pot Synthesis Sequence for Benzofuropyridines

Step Reaction Description
1 Directed ortho-Lithiation A strong base (e.g., LDA) deprotonates the fluoropyridine ring at a position adjacent to a fluorine atom. acs.orgacs.org
2 Zincation The lithiated intermediate is treated with a zinc salt (e.g., ZnCl₂) to form an organozinc species. acs.orgacs.org
3 Negishi Cross-Coupling The organozinc compound is coupled with a 2-bromophenyl acetate in the presence of a palladium catalyst. acs.orgacs.org
4 Intramolecular SNAr The resulting biaryl intermediate undergoes an intramolecular cyclization, where the phenoxide displaces a fluorine atom on the pyridine (B92270) ring to form the fused benzofuran (B130515) ring system. nih.govacs.orgacs.org

The compound serves as a scaffold for creating polysubstituted pyridine ligands that are analogues of terpyridines. Terpyridines are highly valued tridentate ligands in coordination chemistry and materials science. researchgate.net An isomer, 4-bromo-2,6-difluoropyridine, has been demonstrated as a versatile starting material for accessing nonsymmetrically substituted, terdentate pyridine-centered ligands through a combination of nucleophilic substitution and palladium-catalyzed cross-coupling reactions. mdpi.com

This strategy allows for the introduction of various heterocyclic groups, such as pyrazoles and indazoles, onto the pyridine core. mdpi.com The differential reactivity of the fluorine and bromine atoms is key to this approach. The highly reactive fluorine atoms can be displaced first by azolate nucleophiles under mild conditions. Subsequently, the less reactive bromine atom can be functionalized using cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions. This orthogonal approach enables the construction of a wide library of complex ligands with tailored electronic and steric properties, demonstrating the utility of bromodifluoropyridines as foundational units for advanced ligand design. mdpi.com

Precursor for Bioactive Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound serves as an important intermediate for introducing a difluoropyridinyl moiety into target molecules. cymitquimica.comlookchem.com

Halogenated pyridines are critical building blocks for a vast number of pharmaceutical compounds. rsc.org Specifically, 6-substituted 2-bromopyridines are recognized as important core structures in pharmaceutical intermediates. rsc.org The related compound, 3-Bromo-2,6-difluoropyridine, is noted for its use as a key intermediate in the synthesis of biologically active molecules for the pharmaceutical industry. lookchem.com The development of facile methods for creating 2,3,6-trisubstituted pyridines from 3-substituted-2,6-difluoropyridines is a significant contribution to medicinal chemistry, enabling easier access to novel drug candidates. researchgate.net The presence of both bromo and fluoro substituents provides chemists with versatile handles to construct complex molecular architectures found in modern therapeutics. biosynth.comlookchem.com

The same chemical versatility that makes this compound valuable in pharmaceuticals also applies to the agrochemical sector. lookchem.com 6-Substituted 2-bromopyridines are core components of various agrochemical intermediates. rsc.org The unique substitution pattern of compounds like 3-Bromo-2,6-difluoropyridine is exploited in the synthesis of molecules with potent herbicidal or pesticidal properties. lookchem.com The fluorinated pyridine motif is a common feature in many successful agrochemicals, and this building block provides a convenient route for its incorporation. cymitquimica.combuyersguidechem.com

Table 2: Applications of Bromo-Difluoropyridine Intermediates

Sector Application Rationale
Pharmaceuticals Synthesis of biologically active molecules and drug candidates. lookchem.comresearchgate.net Introduction of the fluoropyridine moiety can enhance metabolic stability and biological activity. lookchem.com
Agrochemicals Development of new herbicides and fungicides. lookchem.com The unique structure can improve the efficacy of chemicals for pest and weed control. lookchem.com

Development of Specialty Chemicals and Materials Science Applications

Beyond life sciences, this compound is a starting material for the synthesis of specialty chemicals and advanced materials. biosynth.com The heterocyclic frameworks derived from this compound possess interesting photophysical properties that are suitable for applications in materials science. nih.govljmu.ac.uk

For example, benzofuropyridine and benzothienopyridine derivatives have been identified as having fluorescence properties that make them suitable for use as green or blue emitters in Organic Light-Emitting Diodes (OLEDs). nih.govljmu.ac.uk Furthermore, related dibenzofurans, synthesized using similar chemical strategies, have been reported as precursors for host materials in blue phosphorescent OLEDs. researchgate.net A related compound, 2-bromo-3,5,6-trifluoropyridine, is used to synthesize polymers with enhanced thermal stability and chemical resistance for applications in coatings and electronic materials. The ability to construct complex, functionalized heterocyclic systems from this compound positions it as a key building block in the development of next-generation materials for electronics and other specialty applications.

Vi. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying pyridine (B92270) derivatives.

While specific DFT studies on 2-Bromo-3,6-difluoropyridine are not extensively documented in publicly available literature, the electronic properties and reactivity can be inferred from studies on analogous compounds like 2-bromo-3-hydroxy-6-methyl pyridine. jocpr.com For such molecules, DFT calculations, typically using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine key electronic and thermodynamic properties. jocpr.com

Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are instrumental in understanding the chemical behavior of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. jocpr.com For instance, the frontier orbital gap for 2-bromo-3-hydroxy-6-methylpyridine has been calculated to be -5.39512 eV, indicating its reactive nature. jocpr.com Molecular Electrostatic Potential (MEP) surfaces are also plotted to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. jocpr.com

Global reactivity descriptors for related substituted pyridines are often calculated to provide a quantitative measure of their reactivity. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). Such parameters are crucial for predicting the behavior of the molecule in various chemical environments.

Table 1: Predicted Physicochemical and Reactivity-Related Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC5H2BrF2N chemscene.comuni.lu
Molecular Weight193.98 g/mol chemscene.com
XlogP2.4 uni.lu
Topological Polar Surface Area (TPSA)12.89 Ų chemscene.com
Hydrogen Bond Donors0 chemscene.com
Hydrogen Bond Acceptors1 chemscene.com
Rotatable Bonds0 chemscene.com

Transition state analysis via DFT calculations is a powerful tool for elucidating reaction mechanisms, including those involving substituted pyridines. While specific transition state calculations for reactions of this compound are not readily found in the literature, studies on similar systems provide insight. For example, in nucleophilic aromatic substitution (SNAr) reactions, which are common for halopyridines, DFT can be used to model the energy profile of the reaction, including the formation of the Meisenheimer complex (the intermediate) and the transition states leading to and from it.

These calculations can help to understand the activation barriers for substitution at different positions on the pyridine ring, thus explaining the observed regioselectivity. The nature of the nucleophile, the solvent, and the substituents on the pyridine ring all influence the energy of the transition states and, consequently, the reaction outcome.

The regioselectivity of substitution reactions in polysubstituted pyridines is a subject of significant interest. For this compound, nucleophilic aromatic substitution is a key reaction. The fluorine atoms, being highly electronegative, activate the pyridine ring towards nucleophilic attack. The positions ortho and para to the nitrogen atom are generally the most activated.

Computational models, such as the RegioSQM method, have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems by calculating the free energies of protonation at different positions. researchgate.net While developed for electrophilic substitutions, similar principles apply to nucleophilic substitutions where the most electrophilic carbon atom is the preferred site of attack. In the case of this compound, the C2 and C6 positions are expected to be the most susceptible to nucleophilic attack due to the activating effect of the nitrogen atom and the fluorine substituents. The relative reactivity of these sites can be influenced by steric hindrance from the adjacent bromine atom. Studies on 3-substituted-2,6-dichloropyridines have shown that bulky substituents at the 3-position can direct nucleophilic attack to the 6-position. researchgate.net

Ab Initio and CASSCF Calculations

For a more detailed understanding of molecular properties, especially those involving excited states, more computationally intensive methods like ab initio and Complete Active Space Self-Consistent Field (CASSCF) calculations are utilized.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are often used to obtain highly accurate molecular geometries. For halopyridines, these calculations have shown that substitution of a halogen on the C2 carbon atom leads to a shortening of the N–C(2) bond. researchgate.netresearchgate.net The other bond distances in the ring are generally little different from pyridine itself. researchgate.net For this compound, a planar geometry for the ground state is expected, similar to other halopyridines. nih.gov

Table 2: Comparison of Calculated Bond Lengths (Å) and Angles (°) for Pyridine and Related Halopyridines

ParameterPyridine2-Fluoropyridine (B1216828)2-Chloropyridine2-Bromopyridine (B144113)
N1-C21.3381.3341.3391.341
C2-C31.3931.3861.3901.391
C3-C41.3921.3911.3921.392
C4-C51.3931.3931.3931.393
C5-C61.3931.3911.3921.392
N1-C61.3381.3351.3371.337
∠C6-N1-C2116.9117.2117.0116.9
∠N1-C2-C3123.8123.9123.6123.5

Data extrapolated from studies on related compounds. The precise values for this compound would require specific calculations.

The study of excited electronic states is crucial for understanding the photophysical properties of a molecule, such as its absorption and emission of light. Time-dependent DFT (TD-DFT) and CASSCF are the methods of choice for investigating these properties. For 2,6-difluoropyridine (B73466), TD-B3LYP and CASSCF computations have been used to calculate the structures and vibrational frequencies of the S1(π,π) and S2(n,π) excited states. researchgate.netnih.gov

The CASSCF results for 2,6-difluoropyridine predict that the S1(π,π) state is planar, while the S2(n,π) state has a barrier to planarity of 256 cm-1. researchgate.netnih.gov The introduction of a bromine atom at the 3-position in this compound is expected to influence the energies of these excited states and potentially introduce new charge-transfer characteristics. The heavy bromine atom can also enhance spin-orbit coupling, which may affect the rates of intersystem crossing and influence the phosphorescence properties of the molecule. The tuning of photophysical properties by altering substituents on a pyridine core is a key strategy in the development of materials for applications such as organic light-emitting diodes (OLEDs).

Vii. Analytical and Spectroscopic Characterization Methodologies for 2 Bromo 3,6 Difluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and spatial relationships of atoms. For a compound like 2-bromo-3,6-difluoropyridine, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization.

¹H NMR Spectroscopic Analysis

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitrogen atom and the two fluorine atoms, as well as the bromine atom. The signals would likely appear as complex multiplets due to spin-spin coupling with each other and with the neighboring fluorine nuclei (H-F coupling). The integration of these signals would correspond to one proton each.

¹³C NMR Spectroscopic Analysis

A ¹³C NMR spectrum would show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts would be significantly affected by the attached heteroatoms. The carbons bonded directly to fluorine (C-3 and C-6) and bromine (C-2) would exhibit characteristic shifts and would show splitting due to carbon-fluorine (C-F) coupling, which is typically observed over one, two, or even three bonds. The magnitude of these coupling constants provides valuable structural information.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is highly sensitive and provides a wide range of chemical shifts, making it an excellent tool for analyzing fluorinated compounds. For this compound, two distinct signals would be expected for the two fluorine atoms at the C-3 and C-6 positions, as they are in different chemical environments. The precise chemical shifts would help confirm their positions on the pyridine ring. Furthermore, fluorine-fluorine (F-F) coupling, if present through space or through the ring system, and fluorine-hydrogen (F-H) coupling would provide additional structural confirmation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units.

High-Resolution Mass Spectrometry (HRMS) would provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₅H₂BrF₂N) by distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions would include:

C-F stretching vibrations: Strong absorption bands typically in the region of 1100-1400 cm⁻¹.

Aromatic C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Aromatic C-H stretching: Signals typically appearing above 3000 cm⁻¹.

C-Br stretching: This vibration appears at lower frequencies, usually in the 500-650 cm⁻¹ range.

The precise positions of these bands would help confirm the presence of the fluoro- and bromo-substituents on the pyridine core.

Raman Spectroscopy

The vibrational modes of this compound are expected to be influenced by the electronic and steric effects of the fluorine and bromine substituents on the pyridine ring. The introduction of a bromine atom at the 3-position to the 2,6-difluoropyridine (B73466) framework would lead to several predictable changes in the Raman spectrum. The C-Br stretching vibration is anticipated to appear as a new, characteristic band in the low-frequency region, typically between 500 and 700 cm⁻¹. Furthermore, the substitution will likely perturb the ring breathing modes and other skeletal vibrations of the pyridine core. researchgate.net

The vibrational assignments for the parent molecule, 2,6-difluoropyridine, have been established through a combination of experimental infrared and Raman spectroscopy and theoretical calculations. nih.govachemblock.com These assignments provide a solid foundation for interpreting the spectrum of this compound. Key vibrational modes for 2,6-difluoropyridine that would be relevant for comparison are listed in the table below.

Vibrational Mode Frequency (cm⁻¹) Description
Ring Breathing~1000Symmetric stretching of the pyridine ring
C-F Stretching1200 - 1400Stretching vibrations of the carbon-fluorine bonds
C-H Bending1100 - 1200In-plane bending of the carbon-hydrogen bonds
Ring Deformation600 - 800Out-of-plane bending and deformation of the pyridine ring

Note: The data in this table is based on the vibrational analysis of 2,6-difluoropyridine and serves as a predictive model for this compound.

The presence of the heavier bromine atom is expected to cause shifts in the frequencies of these modes and introduce new vibrational couplings. A comprehensive Raman analysis of this compound would require experimental measurement and would likely be supported by computational methods, such as Density Functional Theory (DFT), to accurately assign the observed vibrational bands.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For aromatic and heteroaromatic compounds like this compound, the most common electronic transitions are π → π* and n → π. The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically high in energy (occur at shorter wavelengths) and have high molar absorptivity. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom) to an antibonding π* orbital. These transitions are generally lower in energy (occur at longer wavelengths) and have lower molar absorptivity. tanta.edu.eg

Specific UV-Vis absorption data for this compound is not extensively documented. However, insights can be gained from the analysis of related pyridine derivatives. For instance, the UV absorption spectrum of the parent compound, pyridine, exhibits absorption maxima around 202 nm and 254 nm. sielc.com The spectrum of 2,6-difluoropyridine shows an electronic transition to the S₁(π,π*) state at approximately 37,820.2 cm⁻¹ (around 264 nm). nih.govachemblock.com

The introduction of halogen substituents onto the pyridine ring can cause shifts in the absorption maxima. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, are dependent on the nature and position of the substituent. The bromine atom, being an auxochrome, is expected to cause a bathochromic shift in the π → π* transitions of the pyridine ring due to the extension of the conjugated system through its lone pair electrons.

A hypothetical UV-Vis absorption spectrum for this compound in a non-polar solvent would be expected to show absorption bands characteristic of a substituted pyridine.

Electronic Transition Expected λmax (nm) Description
π → π~260 - 280High-intensity absorption due to excitation of π electrons
n → π~280 - 320Lower-intensity absorption involving non-bonding nitrogen electrons

Note: The data in this table is a prediction based on the known UV-Vis spectra of pyridine and its halogenated derivatives.

The solvent in which the spectrum is recorded can also influence the position of the absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. A thorough UV-Vis analysis would involve recording the spectrum in a variety of solvents to understand the nature of the electronic transitions.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nist.gov

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the technique would be invaluable for its structural elucidation. For a molecule like this compound, X-ray crystallography would provide unambiguous confirmation of the substitution pattern on the pyridine ring and reveal detailed information about its solid-state conformation.

Furthermore, the analysis of the crystal packing would shed light on the nature and geometry of intermolecular interactions, such as halogen bonding (involving the bromine and fluorine atoms), π-π stacking between the pyridine rings, and other van der Waals forces. These interactions are crucial in determining the macroscopic properties of the solid, including its melting point, solubility, and polymorphism.

For illustrative purposes, the table below presents typical crystallographic parameters that could be expected from an X-ray diffraction analysis of a related bromo-substituted pyridine derivative.

Crystallographic Parameter Typical Value/Information Significance
Crystal SystemMonoclinic, Orthorhombic, etc.Describes the symmetry of the unit cell
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Å and °Defines the size and shape of the repeating unit
Z (Molecules per unit cell)Integer (e.g., 2, 4)Number of molecules in the unit cell
Bond Lengths (e.g., C-Br, C-F, C-N)ÅProvides precise distances between bonded atoms
Bond Angles (e.g., C-C-C, C-N-C)°Defines the angles between adjacent bonds
Torsion Angles°Describes the conformation of the molecule

Note: This table provides a general example of the type of data obtained from an X-ray crystallographic study.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound. The detailed structural information obtained from such an analysis would be a cornerstone for understanding the structure-property relationships of this compound and its derivatives.

Viii. Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes to 2-Bromo-3,6-difluoropyridine and its derivatives is a critical area of future research. Traditional methods often rely on harsh reagents and solvents. Green chemistry approaches aim to mitigate these issues through several key strategies:

Alternative Fluorinating Reagents: Research into replacing conventional fluorinating agents with safer and more sustainable alternatives is ongoing. The use of cesium fluoride (B91410) in dimethyl sulfoxide (B87167) has been reported as a simpler and easier method for the difluorination of 3-substituted-2,6-dichloropyridines. researchgate.net

Catalytic Systems: The exploration of low-cost and environmentally friendly catalysts, such as copper-based systems, for the synthesis of 2-bromo-6-substituted-pyridines presents a promising avenue. rsc.org Metal-free catalytic systems are also being investigated to avoid residual metal contamination in the final products. rsc.org

Solvent Selection: The use of greener solvents or even solvent-free reaction conditions is a key aspect of green chemistry. The influence of the solvent on regioselectivity has been demonstrated, highlighting the potential to control reaction outcomes through solvent choice. researchgate.net For instance, the regioselectivity in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) can be significantly altered by switching from dichloromethane (B109758) to dimethyl sulfoxide. researchgate.net

Chemo- and Regioselective Transformations with Novel Catalytic Systems

The presence of multiple reactive sites on the this compound ring—the bromine atom and two distinct fluorine atoms—offers rich opportunities for selective functionalization. Future research will likely focus on developing novel catalytic systems to achieve even greater control over chemo- and regioselectivity.

Key areas of exploration include:

Orthogonal Reactivity: The development of catalytic systems that can selectively activate one halogen over the others is a major goal. For example, from 4-bromo-2,6-difluoropyridine, selective stepwise substitution of the fluorine atoms is possible, while the bromine atom can be functionalized through palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com

Metal-Free Catalysis: As mentioned, metal-free approaches for C-N bond formation are gaining traction. These methods can offer high site-selectivity, for instance, by preferentially targeting the fluorine atom at the ortho-position of the nitrogen in the pyridine (B92270) ring. rsc.org

Ligand Development: The design of new ligands for metal catalysts can fine-tune their reactivity and selectivity. For instance, in the C-H arylation of pyridines, the choice of carboxylic acid ligand can be adapted to challenging substrates. nih.gov

Exploration of Asymmetric Synthesis and Chiral Derivatives

The synthesis of chiral derivatives of this compound is a largely unexplored but potentially fruitful area of research. The introduction of chirality can have a profound impact on the biological activity of molecules, opening doors to new therapeutic agents.

Future research in this area could involve:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions involving this compound. This could include asymmetric cross-coupling reactions or nucleophilic substitutions.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the pyridine ring to direct subsequent transformations in a stereoselective manner.

Synthesis of Chiral Building Blocks: The preparation of enantiomerically pure derivatives of this compound that can then be used in the synthesis of more complex chiral molecules.

Computational Design of Novel Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) and other computational models can be used to predict the most likely sites for nucleophilic or electrophilic attack on the pyridine ring, guiding experimental design. acs.orgnih.gov

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts with enhanced activity and selectivity for specific transformations of this compound.

Understand Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions, helping to explain observed regioselectivity and to design reaction conditions that favor the desired outcome. For example, molecular modeling has been used to understand the unique electronic and reactive properties of halogenated phenylpyridines. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The integration of the synthesis and derivatization of this compound into these platforms is a key area for future development.

Benefits of this approach include:

Enhanced Safety: Flow reactors can handle hazardous reagents and exothermic reactions more safely due to the small reaction volumes and excellent heat transfer.

Increased Efficiency: Continuous flow processes can significantly reduce reaction times and improve yields. For example, automated continuous flow systems have been developed for the multistep synthesis of complex monosaccharide building blocks, with total reaction times of minutes instead of hours. nih.gov

Rapid Library Synthesis: Automated platforms can be used to rapidly generate libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound as a key building block for the next generation of advanced materials and pharmaceuticals.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3,6-difluoropyridine with high purity?

Methodological Answer: The synthesis typically involves bromination of 3,6-difluoropyridine derivatives. Two reported methods yield 88% and 42.4% under different conditions:

  • Method A: Bromine is added dropwise to (3,6-difluoro-pyridin-2-yl)hydrazine in chloroform at 20–60°C, followed by reflux and purification.
  • Method B: Bromine is added to 3,6-difluoro-2-hydrazinylpyridine in chloroform at 60°C, with subsequent quenching and extraction .
    Key factors include temperature control, solvent selection (chloroform enhances solubility), and post-reaction neutralization to minimize byproducts.

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and fluorine/bromine positions.
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight (193.98 g/mol) and isotopic patterns for bromine.
  • HPLC: Purity (>95%) is validated using reverse-phase chromatography with UV detection at 254 nm .
  • InChIKey: Cross-referencing SXNOETYVINFCJZ-UHFFFAOYSA-N ensures database consistency .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage: Keep in a dry, sealed container under inert atmosphere to prevent hydrolysis or decomposition.
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection.
  • Ventilation: Conduct reactions in a fume hood due to potential bromine/hydrogen bromide release .

Advanced Research Questions

Q. How do electronic effects of fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: Fluorine at C3 and C6 increases the electrophilicity of the pyridine ring, facilitating oxidative addition with transition metals (e.g., Pd, Ni).
  • Steric and Electronic Tuning: Bromine at C2 acts as a directing group, enabling regioselective Suzuki-Miyaura couplings. Computational studies (DFT) can model charge distribution to predict reaction sites .
  • Contradictions in Reactivity: Discrepancies in reported yields may arise from solvent polarity (e.g., DMF vs. THF) or ligand choice (e.g., bipyridines vs. phosphines) .

Q. What strategies resolve low yields in nucleophilic aromatic substitution (SNAr) reactions involving this compound?

Methodological Answer:

  • Base Optimization: Use strong bases (e.g., KOtBu) to deprotonate intermediates and accelerate substitution.
  • Temperature Gradients: Gradual heating (e.g., 60°C to 100°C) mitigates side reactions like elimination.
  • Catalyst Screening: Nickel complexes with bidentate ligands (e.g., P,N-phosphinitooxazolines) enhance turnover in challenging conditions .

Q. How can computational chemistry predict the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model degradation pathways (e.g., hydrolysis) by analyzing bond dissociation energies (BDEs) and solvent interactions.
  • Thermogravimetric Analysis (TGA): Validate thermal stability predictions (e.g., decomposition above 150°C) .
  • Hammett Parameters: Quantify substituent effects on reaction rates to optimize synthetic conditions .

Q. What analytical techniques identify and quantify degradation products of this compound?

Methodological Answer:

  • GC-MS: Detect volatile byproducts (e.g., 3,6-difluoropyridine) with electron ionization (EI) fragmentation.
  • LC-QTOF: Non-targeted screening identifies polar degradation products (e.g., hydroxylated derivatives).
  • X-ray Crystallography: Resolve structural changes in recrystallized samples exposed to moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.